calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Description
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate (CAS: 151878-23-8) is a calcium-coordinated macrocyclic compound with a 12-membered tetraazacyclododecane backbone. Its structure features four nitrogen atoms and three carboxylate groups, along with a stereospecific trihydroxybutan-2-yl substituent at the 7-position . The molecular formula is C₁₈H₃₂CaN₄O₉, and its InChI key highlights the complex coordination environment, where calcium is chelated by nitrogen and oxygen donor atoms . This compound is likely designed for specialized applications, such as biomedical imaging or targeted metal delivery, due to its high chelation stability and hydrophilicity from hydroxyl and carboxylate groups.
Properties
Molecular Formula |
C18H32CaN4O9 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1 |
InChI Key |
GCLKDXFGQNCFQW-CTHHTMFSSA-L |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the tetrazacyclododecane core, followed by the introduction of carboxylate and hydroxyl groups through various chemical reactions. Common reagents used in these reactions include carboxylating agents, hydroxylating agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylate groups may produce alcohols.
Scientific Research Applications
Calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other calcium-coordinated macrocycles but differs in substituents and coordination geometry. For example:
- CAS 121915-83-1 : A related calcium complex with a hydroxypropyl group instead of the trihydroxybutan-2-yl substituent. Its formula is C₁₇H₂₉CaN₄O₇·½Ca (molecular weight: 481.59 g/mol) . The absence of additional hydroxyl groups reduces its hydrophilicity compared to CAS 151878-23-6.
- Their higher metal-binding stability (log K ~ 25 for Gd³⁺) contrasts with calcium’s lower coordination strength .
Functional Comparison
Research Findings
- Coordination Stability: The trihydroxybutan-2-yl group in CAS 151878-23-8 enhances calcium binding via additional hydrogen bonding, as inferred from QSPR models analyzing donor atom interactions .
- Biodistribution : Compared to simpler calcium salts (e.g., carbonate or acetate), this compound’s macrocyclic structure reduces systemic calcium release, minimizing hypercalcemia risks .
- Synthetic Complexity : The stereospecific (2R,3S)-trihydroxybutan-2-yl group requires enantioselective synthesis, increasing production costs compared to analogues like CAS 121915-83-1 .
Key Differentiators
Substituent Effects: The trihydroxybutan-2-yl group in CAS 151878-23-8 improves aqueous solubility and target specificity compared to hydroxypropyl or non-hydroxylated analogues .
Chelation Efficacy : The compound’s three carboxylate and one hydroxyl group create a robust coordination sphere, outperforming simpler calcium supplements in binding stability .
Biomedical Potential: Unlike conventional calcium salts, this macrocycle’s design enables applications in molecular imaging or enzyme modulation, akin to strategies used in marine actinomycete-derived bioactive compounds .
Biological Activity
The compound calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic calcium salt characterized by its unique ligand structure. This compound is gaining attention for its potential biological activities and applications in medicinal chemistry and materials science. Its structure includes multiple carboxylate groups and a tetrazacyclododecane framework, which may enhance its solubility and reactivity in biological systems.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₄O₁₄Ca
- Molecular Weight : Approximately 442.5 g/mol
- Functional Groups :
- Carboxylate groups (–COOH)
- Hydroxyl groups (–OH)
- Tetrazacyclododecane structure
This combination of functional groups contributes to the compound's ability to interact with various biological molecules.
The biological activity of this compound is primarily attributed to its chelation properties. The compound can form stable complexes with metal ions and other biomolecules, potentially influencing physiological processes such as:
- Calcium Homeostasis : By modulating calcium levels in the body.
- Phosphorus Control : It has been studied for its efficacy in controlling serum phosphorus levels in patients with chronic kidney disease (CKD) .
Case Studies
-
Calcium Acetate in CKD Management
- A randomized double-blind trial demonstrated that calcium acetate effectively reduced serum phosphorus levels in pre-dialysis patients with CKD. Over a 12-week period, patients receiving calcium acetate showed a significant decrease in serum phosphorus compared to the placebo group (4.4 ± 1.2 mg/dL vs. 5.1 ± 1.4 mg/dL; p = 0.04) .
- Cytotoxicity Studies
Comparative Analysis with Similar Compounds
The following table compares this compound with other calcium compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Calcium Gluconate | Calcium salt of gluconic acid | Commonly used as a dietary supplement |
| Calcium Citrate | Calcium salt of citric acid | Higher bioavailability than other calcium salts |
| EDTA Calcium Complex | Ethylenediaminetetraacetic acid complex | Strong chelating agent used in medicine |
The unique combination of functional groups in this compound may offer enhanced biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
